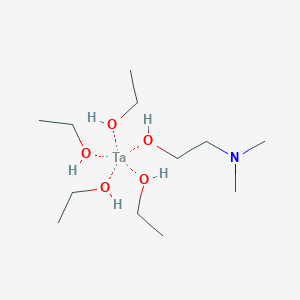
Tantalum tetraethoxide dimethylaminoethoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tantalum tetraethoxide dimethylaminoethoxide is a chemical compound with the molecular formula C₁₂H₃₀NO₅Ta. It is a colorless to amber liquid that is sensitive to air and moisture. This compound is primarily used as a precursor in the deposition of tantalum pentoxide films, which are important in various technological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tantalum tetraethoxide dimethylaminoethoxide can be synthesized through the reaction of tantalum pentachloride with ethanol and dimethylaminoethanol. The reaction typically occurs under controlled conditions to ensure the purity and stability of the product. The general reaction is as follows:
TaCl5+4C2H5OH+C4H11NO→Ta(OC2H5)4OCH2CH2N(CH3)2+5HCl
The reaction is carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, this compound is produced in bulk using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The compound is typically packaged in glass ampules, bottles, or metal containers to protect it from air and moisture .
Analyse Des Réactions Chimiques
Types of Reactions
Tantalum tetraethoxide dimethylaminoethoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form tantalum pentoxide and ethanol.
Thermal Decomposition: Decomposes at elevated temperatures to form tantalum pentoxide.
Substitution Reactions: Can undergo substitution reactions with other alcohols or amines to form different tantalum alkoxides.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Thermal Decomposition: Requires heating to temperatures above 125°C.
Substitution Reactions: Various alcohols or amines can be used as reagents, and the reactions are usually conducted under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Hydrolysis: Tantalum pentoxide and ethanol.
Thermal Decomposition: Tantalum pentoxide.
Substitution Reactions: Different tantalum alkoxides depending on the reagents used.
Applications De Recherche Scientifique
Tantalum tetraethoxide dimethylaminoethoxide is widely used in scientific research, particularly in the fields of chemistry, materials science, and electronics. Some of its applications include:
Deposition of Tantalum Pentoxide Films: Used as a precursor in chemical vapor deposition (CVD) and other thin-film deposition techniques to produce high-quality tantalum pentoxide films.
Dielectric Materials: Tantalum pentoxide films are used as dielectric materials in capacitors and other electronic components.
Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions.
Optoelectronics: Employed in the fabrication of optoelectronic devices due to its excellent dielectric properties.
Mécanisme D'action
The mechanism by which tantalum tetraethoxide dimethylaminoethoxide exerts its effects is primarily through its decomposition to form tantalum pentoxide. This process involves the breaking of tantalum-oxygen and tantalum-nitrogen bonds, followed by the formation of tantalum-oxygen bonds in the resulting tantalum pentoxide. The molecular targets and pathways involved in this process are related to the chemical reactivity of the tantalum center and the stability of the resulting tantalum pentoxide .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tantalum ethoxide
- Tantalum pentachloride
- Tantalum pentoxide
- Titanium bis-ethoxide bis-dimethylaminoethoxide
Uniqueness
Tantalum tetraethoxide dimethylaminoethoxide is unique due to its specific combination of ethoxide and dimethylaminoethoxide ligands, which provide distinct reactivity and stability compared to other tantalum compounds. This uniqueness makes it particularly suitable for applications in thin-film deposition and dielectric materials .
Propriétés
IUPAC Name |
2-(dimethylamino)ethanol;ethanol;tantalum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.4C2H6O.Ta/c1-5(2)3-4-6;4*1-2-3;/h6H,3-4H2,1-2H3;4*3H,2H2,1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODRYJGUVQEOOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CCO.CCO.CCO.CN(C)CCO.[Ta] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H35NO5Ta |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(5-Methoxy-2-thienyl)ethyl]formamide](/img/structure/B1142915.png)

![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)



